molecular formula C18H12ClFN6O2 B2751466 N-(3-chloro-4-fluorobenzyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251608-43-1

N-(3-chloro-4-fluorobenzyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2751466
CAS RN: 1251608-43-1
M. Wt: 398.78
InChI Key: JBSYJWRGSCELCS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H12ClFN6O2 and its molecular weight is 398.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on synthesizing novel compounds with potential antimicrobial activities, including derivatives similar to the specified compound. For instance, Jadhav et al. (2017) synthesized a series of novel compounds bearing 1,3,4-oxadiazol-2-yl substitutions and evaluated them for antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating moderate to good activities (Jadhav et al., 2017). Similarly, Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, which showed promising antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).

Structural Characterization and Biological Evaluation

Compounds with structural similarities have been characterized and evaluated for various biological activities. For example, Sanjeevarayappa et al. (2015) described the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing insights into its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Anticancer Evaluation

Research has also extended into evaluating the anticancer potential of related compounds. Ravinaik et al. (2021) designed and synthesized substituted benzamides and tested them against several cancer cell lines, finding moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6O2/c19-13-8-11(6-7-14(13)20)9-21-17(27)18-22-16(24-28-18)15-10-26(25-23-15)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSYJWRGSCELCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)C(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorobenzyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carboxamide

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